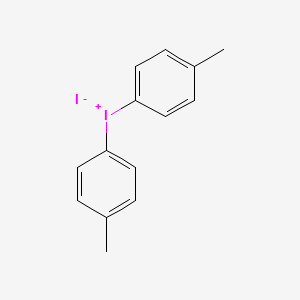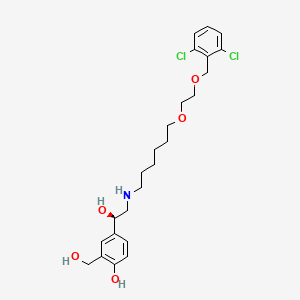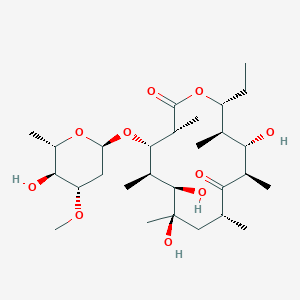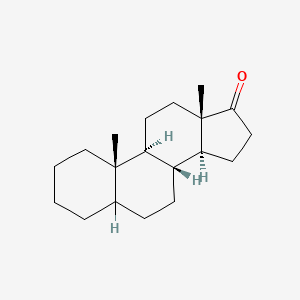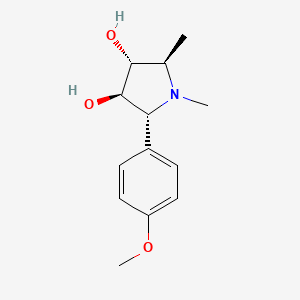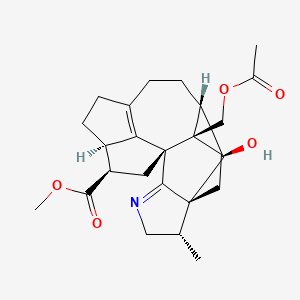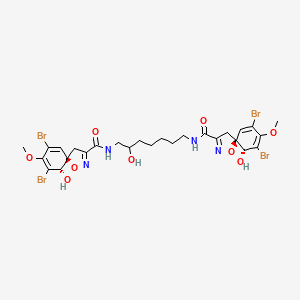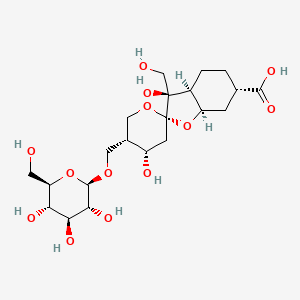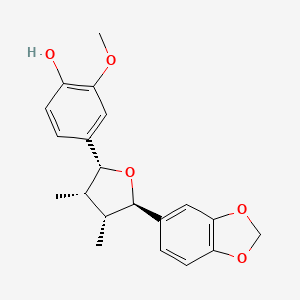
Benzastatin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzastatin D is a natural product found in Streptomyces nitrosporeus with data available.
Aplicaciones Científicas De Investigación
Antiviral Activity Analysis
Benzastatin D, a dechlorinated derivative of Benzastatin C, was found not to exhibit any antiviral activity, in contrast to Benzastatin C which showed activity against herpes simplex virus and vesicular stomatitis virus. This indicates the importance of the chlorine moiety in Benzastatin C for its antiviral properties (Lee, Yoo, & Kim, 2007).
Structural Characteristics
Benzastatins A, B, C, and D are identified as free radical scavengers with unique structures. Benzastatins C and D, in particular, contain a tetrahydroquinoline unit, distinguishing them from other fungal metabolites (Kim, Kim, & Yoo, 1996).
Biosynthetic Pathway
Research on Benzastatin biosynthesis highlighted the role of a cytochrome P450 enzyme (BezE) in the cyclization of geranylated p-acetoxyaminobenzoic acids. This process is essential for forming the indoline and tetrahydroquinoline scaffolds of Benzastatins, including this compound (Tsutsumi et al., 2018).
Free Radical Scavenging Activity
Benzastatins C and D demonstrated inhibitory activity against lipid peroxidation and glutamate toxicity in cell assays, highlighting their potential as free radical scavengers (Kim et al., 1996).
Neuronal Cell Protection
While not directly involving this compound, related compounds such as Benzastatins E, F, and G, isolated from the same Streptomyces nitrosporeus culture, were found to have neuronal cell-protecting activity, which could imply similar potential in this compound (Kim et al., 1997).
Propiedades
Fórmula molecular |
C19H28N2O3 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(2R,3R)-2-(3,4-dimethylpent-3-enyl)-3-hydroxy-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C19H28N2O3/c1-12(2)13(3)7-8-19(11-24-4)17(22)10-15-9-14(18(20)23)5-6-16(15)21-19/h5-6,9,17,21-22H,7-8,10-11H2,1-4H3,(H2,20,23)/t17-,19-/m1/s1 |
Clave InChI |
HUGKMANAUQJUGU-IEBWSBKVSA-N |
SMILES isomérico |
CC(=C(C)CC[C@]1([C@@H](CC2=C(N1)C=CC(=C2)C(=O)N)O)COC)C |
SMILES canónico |
CC(=C(C)CCC1(C(CC2=C(N1)C=CC(=C2)C(=O)N)O)COC)C |
Sinónimos |
benzastatin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




